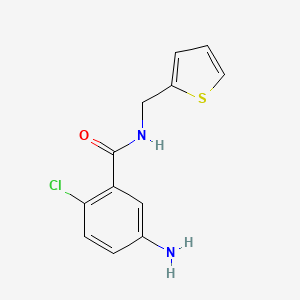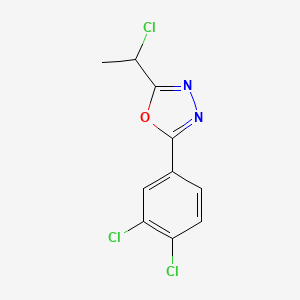
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, also known as Oxadiazole-2-chloroethyl-5-dichlorophenyl, is a heterocyclic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. It is a versatile building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Oxadiazole-2-chloroethyl-5-dichlorophenyl has been used in numerous scientific studies due to its unique properties, including its ability to act as an inhibitor of enzymes, a catalyst for chemical reactions, and a ligand for binding to proteins.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
- Eco-Friendly Synthesis Methods : The compound is associated with green synthetic methods, featuring high yields, simplicity, water-based mediums, energy efficiency, and no catalysts (Zhu et al., 2015).
Biomedical Applications
- Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles, similar to 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, have been found to exhibit antifungal properties (Goswami et al., 1984).
- Antimalarial Activities : Research has shown that certain 1,3,4-oxadiazole compounds possess antimalarial activities, suggesting potential applications in this field (Hutt et al., 1970).
Chemical Properties and Synthesis
- Molecular Structure and Properties : Studies have explored the molecular diagrams and electronic properties of 1,3,4-oxadiazoles derivatives, providing insights into their chemical behavior (Lutskii et al., 1970).
- Microwave Irradiation Synthesis : The compound can be synthesized under microwave irradiation, offering a high yield and rapid reaction rate (Zheng, 2004).
- One-Pot Synthesis Methods : One-pot synthesis methods for 1,3,4-oxadiazoles have been developed, highlighting their significance in various biological activities and material science applications (Chiriac et al., 2012).
Thermal Properties and Kinetics
- Thermal Studies and Antibacterial Properties : Thermal stability and antibacterial activity of certain 1,3,4-oxadiazoles have been investigated, revealing their potential in medical applications (Arora et al., 2012).
Biological Activity and Molecular Interactions
- Acetyl- and Butyrylcholinesterase Inhibition : Some 1,3,4-oxadiazole derivatives demonstrate inhibitory effects on acetyl- and butyrylcholinesterase, which are relevant for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Quantitative Structure-Activity Relationships
- Insect Growth Regulatory Activity : Quantitative structure-activity relationships have been established for certain 1,3,4-oxadiazoles, particularly in the context of insecticidal activities (Shi et al., 2001).
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBLICFRYNMLEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

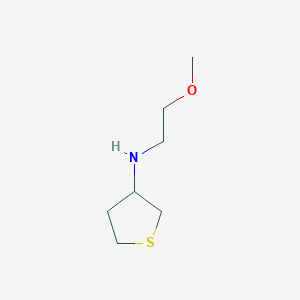
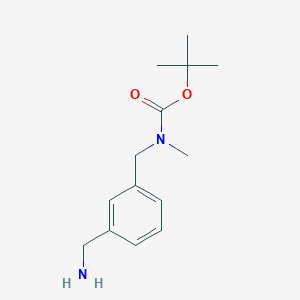

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
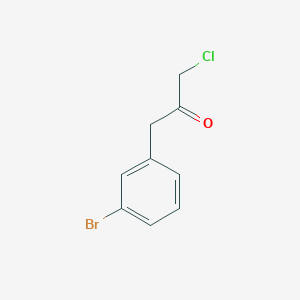
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
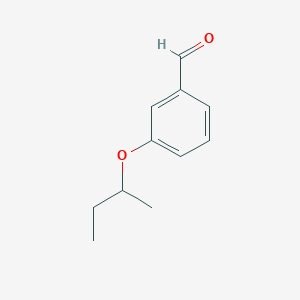
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)
